N-(2-azidoethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H10N4O2S |
|---|---|
Molecular Weight |
226.26 g/mol |
IUPAC Name |
N-(2-azidoethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10N4O2S/c9-12-10-6-7-11-15(13,14)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
InChI Key |
UXIAFOQHOPCXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Azidoethyl Benzenesulfonamide and Its Analogs
Direct Synthetic Routes to the Azidoethylbenzenesulfonamide Core
The construction of the N-(2-azidoethyl)benzenesulfonamide core involves the formation of the sulfonamide bond and the introduction of the azide (B81097) functionality. These steps can be performed in various sequences, leading to different synthetic strategies.
Amination and Sulfonylation Reactions in Derivative Synthesis
The formation of the sulfonamide linkage is a cornerstone of synthesizing these derivatives. A prevalent method involves the reaction of a sulfonyl chloride with an appropriate amine. For instance, 2-aminothiazole (B372263) can be reacted with various benzenesulfonyl chlorides in the presence of a base like sodium carbonate to yield the corresponding N-(thiazol-2-yl)benzenesulfonamide derivatives. nih.gov This approach is versatile, allowing for the synthesis of a wide array of analogs by simply varying the substituents on the sulfonyl chloride. nih.gov
Another strategy involves the N-alkylation of a pre-formed sulfonamide. For example, 2-azidobenzenesulfonamide (B1252160) can be N-alkylated with a suitable alkyl halide, such as 5-bromopent-1-ene, to introduce a functionalized side chain. nih.gov This method allows for the late-stage introduction of the ethylamine-derived portion of the molecule.
More advanced methods are also being developed. For example, a copper and visible light-catalyzed coupling of aryl azides with S(O)2–H compounds provides a redox-neutral pathway to benzenesulfinamide (B100797) derivatives. nih.gov While not a direct route to this compound, this methodology highlights the ongoing innovation in S-N bond formation.
Strategies for Azide Moiety Introduction
The introduction of the azide group is a critical step in the synthesis of this compound. The azide moiety is often introduced via nucleophilic substitution or through the reaction of diazonium compounds. uni-muenchen.de
A common and effective method is the reaction of a suitable precursor, such as a halide or a tosylate, with an azide salt like sodium azide. This SNAr reaction is typically carried out in a polar aprotic solvent. uni-muenchen.de For example, a precursor containing a leaving group on the ethyl side chain can be readily converted to the corresponding azide.
Another important route involves the diazotization of a primary amine followed by treatment with an azide source. uni-muenchen.de This is a widely used procedure for the synthesis of aromatic azides and can be adapted for the synthesis of the target molecule if a suitable amino precursor is available. For instance, 2-azidobenzenesulfonamide can be synthesized from 2-aminobenzenesulfonamide (B1663422) through diazotization and subsequent azidation. nih.gov
Precursor Design and Stereoselective Transformations
The careful design of precursors is crucial for the efficient and stereoselective synthesis of this compound and its analogs, particularly when chiral centers are present.
Utilization of Functionalized Ethylamine (B1201723) Derivatives as Precursors
The synthesis often commences with a functionalized ethylamine derivative. For example, a multi-step synthesis can be designed starting from a suitable ethylamine precursor to construct complex sulfonamides. nih.gov A patent describes a method for synthesizing 4-(2-aminoethyl)benzenesulfonamide (B156865), which can serve as a key intermediate. The process involves the acetylization of phenethylamine, followed by chlorosulfonation, ammonification, and hydrolysis. google.com This highlights the use of readily available starting materials to construct the core structure.
Halogen-Azide Exchange Reactions for Azide Introduction
A frequently employed and reliable method for introducing the azide group is the halogen-azide exchange reaction. uni-muenchen.de This nucleophilic substitution reaction involves treating an alkyl halide with an azide salt, typically sodium azide, in a suitable solvent like dimethylformamide (DMF) or acetone.
This strategy is particularly useful when the halogenated precursor is readily accessible. For instance, a precursor such as N-(2-bromoethyl)benzenesulfonamide can be efficiently converted to this compound by reaction with sodium azide. The efficiency of this reaction depends on the nature of the halogen (I > Br > Cl) and the reaction conditions.
Reaction Condition Optimization and Principles of Green Chemistry in Synthesis
Optimizing reaction conditions is paramount for achieving high yields, purity, and cost-effectiveness. Furthermore, the integration of green chemistry principles is becoming increasingly important in modern synthetic chemistry.
The optimization of a reaction often involves screening various parameters such as solvents, catalysts, temperature, and reaction time. For example, in a base-mediated coupling reaction, different bases and temperatures were screened to maximize the yield of the desired product. nih.gov Similarly, in a copper and visible light-catalyzed reaction, different copper species and photocatalysts were evaluated to find the optimal conditions. researchgate.net
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. A notable example is the development of a facile and environmentally benign synthesis of sulfonamides in water. rsc.org This method uses equimolar amounts of the reactants and avoids organic bases, with product isolation achieved by simple filtration after acidification, resulting in excellent yields and purity without the need for further purification. rsc.org Another approach utilizes a metal-free, one-pot tandem protocol for N-sulfonylation and esterification in 1,2-dichloroethane (B1671644) (DCE), which acts as both a solvent and a reactant. nih.govacs.org These methods represent significant strides towards more sustainable synthetic processes.
Solvent Effects and Temperature Regimes in Reaction Efficiency
The efficiency of the synthesis of this compound is significantly influenced by the choice of solvent and the reaction temperature. The most common laboratory-scale synthesis involves the reaction of N-(2-chloroethyl)benzenesulfonamide with an azide salt, typically sodium azide.
The selection of a suitable solvent is critical for dissolving the reactants and facilitating the nucleophilic substitution reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion.
Table 1: Effect of Solvents on the Azidation of N-(2-chloroethyl)benzenesulfonamide
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature (°C) | Expected Outcome |
| Dimethylformamide (DMF) | 37 | 80-120 | High yield, good solubility of reactants. |
| Dimethyl sulfoxide (B87167) (DMSO) | 47 | 80-120 | High yield, excellent solubility, can be difficult to remove. |
| Acetonitrile | 36 | 60-82 (reflux) | Good yields, easier to remove than DMF/DMSO. |
| Acetone | 21 | 56 (reflux) | Moderate yields, often requires longer reaction times. |
Temperature plays a crucial role in the reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures should be avoided due to the potential for decomposition of the azide product. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining the stability of the product. For the azidation of N-(2-chloroethyl)benzenesulfonamide, temperatures in the range of 80-120 °C are commonly employed when using solvents like DMF or DMSO.
Catalytic Approaches, including Iron-Catalyzed Transformations
While the direct nucleophilic substitution is often effective, catalytic methods can offer milder reaction conditions and improved yields. Copper-catalyzed reactions, particularly those used in "click chemistry," are relevant to the synthesis of related sulfonamide derivatives and suggest potential catalytic pathways. nih.govnih.gov
Copper-Catalyzed Reactions:
Copper(I) catalysts are well-known to promote the formation of carbon-heteroatom bonds. In the context of synthesizing related benzenesulfonamide (B165840) derivatives, copper catalysts have been used in coupling reactions involving azides. nih.gov For the synthesis of this compound, a copper catalyst could potentially facilitate the reaction between N-(2-chloroethyl)benzenesulfonamide and an azide source under milder conditions than the uncatalyzed thermal reaction.
Iron-Catalyzed Transformations:
Iron catalysis is an attractive option due to the low cost and low toxicity of iron salts. While specific iron-catalyzed methods for the direct synthesis of this compound are not widely reported, the principles of iron-catalyzed azidation of C-H bonds are established. It is conceivable that an iron catalyst could be employed in a reaction between benzenesulfonamide and a suitable azidoethylating agent, although this remains an area for further research.
Table 2: Potential Catalytic Approaches
| Catalyst System | Reactants | Potential Advantages |
| Cu(I) salt (e.g., CuI) / Ligand | N-(2-chloroethyl)benzenesulfonamide + NaN₃ | Milder reaction conditions, potentially higher yields. |
| Iron salt (e.g., FeCl₂) / Ligand | Benzenesulfonamide + Azidoethylating agent | Cost-effective, environmentally benign catalyst. |
Methodologies for Scale-up and Continuous Flow Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound necessitates consideration of factors such as reaction safety, efficiency, and cost.
For the scale-up of the reaction between N-(2-chloroethyl)benzenesulfonamide and sodium azide, careful control of temperature is paramount to manage the exothermicity of the reaction and to prevent the accumulation of thermally sensitive azide intermediates. The use of a suitable solvent that allows for efficient heat transfer and product isolation is also critical. A patent for the synthesis of the related compound 4-(2-aminoethyl)benzenesulfonamide highlights the use of solvents like chloroform (B151607) in large-scale reactions, though the choice would need to be adapted for the azide synthesis. google.com
Continuous flow synthesis offers several advantages for the production of potentially hazardous compounds like organic azides. By carrying out the reaction in a microreactor, the reaction volume at any given time is small, which significantly enhances safety. Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and purity. A hypothetical continuous flow setup would involve pumping solutions of N-(2-chloroethyl)benzenesulfonamide and sodium azide into a heated microreactor, with the product being collected downstream. This approach would minimize the risks associated with handling larger quantities of the azide product.
Sophisticated Spectroscopic and Analytical Characterization of N 2 Azidoethyl Benzenesulfonamide Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-(2-azidoethyl)benzenesulfonamide derivatives.
Multi-Dimensional NMR Techniques for Comprehensive Structural Elucidation
Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule. columbia.eduyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For an this compound derivative, COSY would show correlations between the protons of the ethyl chain, as well as between adjacent protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edusdsu.edu It is highly sensitive and allows for the definitive assignment of which protons are attached to which carbon atoms. columbia.edu For instance, the methylene (B1212753) protons of the azidoethyl group would show a cross-peak with their corresponding carbon atom. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds, and sometimes four in conjugated systems). columbia.eduyoutube.com This is particularly powerful for piecing together the molecular skeleton. For example, the protons on the ethyl group would show correlations to the nitrogen-bearing carbon of the sulfonamide and the carbon of the azide (B81097) group. Similarly, protons on the benzene ring would show correlations to other carbons within the ring and to the carbon atom attached to the sulfur of the sulfonamide group.
The following table illustrates typical ¹H and ¹³C NMR chemical shifts for a generic this compound structure.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Benzenesulfonamide (B165840) Ring Protons | 7.5 - 7.9 | 127 - 140 | Protons to other ring carbons, Carbon attached to sulfur |
| -SO₂-NH-CH₂ - | ~3.3 | ~45 | Protons to C=O of sulfonamide, Protons to adjacent CH₂ |
| -CH₂-N₃ | ~3.6 | ~50 | Protons to adjacent CH₂, Protons to carbon of azide group |
Spectroscopic Studies of Rotamerism and Conformational Dynamics
The sulfonamide linkage can exhibit restricted rotation, leading to the presence of different conformers or rotamers in solution. st-andrews.ac.uk Variable temperature (VT) NMR spectroscopy is a key technique to study these dynamic processes. ox.ac.ukresearchgate.netnih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. nih.gov The coalescence temperature can be used to calculate the energy barrier for the rotation. st-andrews.ac.uk For this compound derivatives, restricted rotation around the S-N bond could lead to distinct chemical environments for the protons and carbons of the azidoethyl group, which would be observable by VT-NMR.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. nih.govnih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically to within a few parts per million). nih.govresearchgate.net This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.
For this compound, HRMS analysis, often using electrospray ionization (ESI), would confirm its molecular formula of C₈H₁₀N₄O₂S by matching the experimentally measured mass with the calculated exact mass. nih.gov
| Technique | Information Gained | Application to this compound |
| HRMS (e.g., ESI-TOF) | Precise mass-to-charge ratio | Confirms the elemental composition (C₈H₁₀N₄O₂S) and thus the molecular formula. |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's covalent bonds. americanpharmaceuticalreview.com These two techniques are complementary, as some vibrations may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa. thermofisher.commdpi.com
For this compound, characteristic vibrational frequencies can be assigned to specific functional groups:
Azide (N₃) group: A strong, sharp absorption band is expected in the FT-IR spectrum in the region of 2100-2160 cm⁻¹. This is a highly characteristic peak for the azide functionality.
Sulfonamide (SO₂NH) group: This group gives rise to several characteristic bands. Asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed around 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-N stretching vibration is expected in the range of 900-940 cm⁻¹. researchgate.net
N-H bond: The N-H stretching vibration of the sulfonamide group usually appears as a broad band in the region of 3200-3300 cm⁻¹.
Benzene ring: Characteristic C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region.
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Azide (N₃) | Asymmetric stretch | 2100 - 2160 |
| Sulfonamide (SO₂) | Asymmetric stretch | 1300 - 1350 |
| Sulfonamide (SO₂) | Symmetric stretch | 1150 - 1180 |
| Sulfonamide (S-N) | Stretch | 900 - 940 |
| Amine (N-H) | Stretch | 3200 - 3300 |
| Benzene Ring (C=C) | Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Structure
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. ijermt.orgresearchgate.net The absorption of light corresponds to the excitation of electrons from lower energy orbitals (like bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. wikipedia.org For aromatic compounds like this compound, the most prominent absorptions are typically due to π → π* transitions within the benzene ring. wikipedia.org
The UV-Vis spectrum of benzenesulfonamide itself shows absorption bands around 260-270 nm. sielc.com The presence of the N-(2-azidoethyl) group may cause a slight shift in the position and intensity of these absorption bands. The solvent used can also influence the absorption spectrum. nih.gov
| Type of Transition | Typical Wavelength Range (nm) | Associated Chromophore |
| π → π | 200 - 300 | Benzene ring |
| n → σ | < 200 | Sulfonamide group, Azide group |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.netnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govmdpi.com
For this compound derivatives, X-ray crystallography would elucidate the geometry around the sulfur atom, the conformation of the ethyl azide side chain, and the packing of the molecules in the crystal. Hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms of the sulfonyl group is a common feature in the crystal structures of sulfonamides and would be expected to play a significant role in the solid-state architecture of these compounds. mdpi.com
Computational and Theoretical Frameworks for N 2 Azidoethyl Benzenesulfonamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2-azidoethyl)benzenesulfonamide. These methods provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For sulfonamide derivatives, DFT calculations, often using basis sets like 6-31G(d,p) or B3LYP, are employed to predict bond lengths, bond angles, and dihedral angles. nih.gov In the case of this compound, DFT optimization would reveal the spatial relationship between the benzenesulfonyl group and the azidoethyl side chain. These calculations are crucial for understanding the molecule's conformational flexibility and steric hindrance. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which often accompanies DFT studies. nih.gov
Below is an illustrative table of typical bond lengths that would be determined for this compound through DFT calculations, based on data from similar sulfonamide structures.
| Bond | Typical Bond Length (Å) |
| S-O (Sulfonyl) | ~1.43 |
| S-N (Sulfonamide) | ~1.63 |
| N-C (Ethyl) | ~1.47 |
| C-C (Ethyl) | ~1.53 |
| N-N (Azide) | ~1.24 |
| N=N (Azide) | ~1.14 |
| C-S (Aromatic) | ~1.77 |
| C-C (Aromatic) | ~1.39 |
Note: This data is illustrative and based on general values for related compounds.
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is likely to be located on the electron-rich azide (B81097) group and the phenyl ring, while the LUMO is expected to be centered around the electron-withdrawing sulfonyl group.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the sulfonyl group and the terminal nitrogen of the azide group, indicating these as sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the sulfonamide and the ethyl chain, highlighting them as potential sites for nucleophilic attack. researchgate.net
The following table provides hypothetical HOMO-LUMO energy values for this compound, derived from studies on analogous molecules.
| Parameter | Illustrative Energy Value (eV) |
| HOMO Energy | ~ -7.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap (ΔE) | ~ 6.3 |
Note: This data is for illustrative purposes and represents typical values for similar sulfonamides.
Mechanistic Investigations of Synthetic Pathways
Theoretical studies are invaluable for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of this compound. These investigations can predict the most likely reaction pathways and identify key intermediates and transition states.
A primary reaction pathway involving the azide group is the [3+2] cycloaddition, which is fundamental in click chemistry. Theoretical studies on the reaction of benzenesulfonyl azides with alkenes or alkynes have shown that this can proceed through different mechanisms. nih.govresearchgate.net One possibility is a concerted [3+2] cycloaddition to form a triazoline intermediate. nih.gov Another potential pathway involves the initial cleavage of dinitrogen from the azide to form a nitrene intermediate, which then adds across a double or triple bond. nih.gov DFT calculations have been used to determine the activation barriers for these pathways, indicating that the concerted cycloaddition is often energetically more favorable than the nitrene-mediated route for benzenesulfonyl azides. nih.gov These theoretical findings are crucial for predicting the reactivity of the azidoethyl group in this compound in cycloaddition reactions.
Computational methods can be used to create kinetic and thermodynamic profiles of chemical reactions. By calculating the activation energies and reaction enthalpies, researchers can predict the feasibility and rate of a given transformation. For the cycloaddition reactions of azides, kinetic studies can reveal the influence of different substituents and reaction conditions. researchgate.net For instance, the reaction of benzenesulfonyl azide with oxabicyclic alkenes has been shown to have different activation barriers for the endo and exo approaches, leading to diastereoselectivity in the product formation. nih.gov Such theoretical profiling would be essential for optimizing the synthetic conditions for reactions involving this compound and for understanding the stability of the resulting products.
An illustrative table showing calculated activation barriers for competing reaction pathways in azide cycloadditions is presented below.
| Reaction Pathway | Calculated Activation Barrier (kcal/mol) |
| Concerted [3+2] Cycloaddition (Exo) | ~10-15 |
| Concerted [3+2] Cycloaddition (Endo) | ~15-20 |
| Nitrene Intermediate Formation | >35 |
Note: This data is illustrative and based on published studies of related benzenesulfonyl azides. nih.gov
Molecular Modeling for Intermolecular Interaction Elucidation (excluding biological activity)
Molecular modeling techniques can be used to explore the non-covalent interactions between this compound and other molecules or surfaces. These interactions are governed by forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Understanding these forces is important for predicting the compound's physical properties, such as its solubility and crystal packing. For example, the sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O). nih.gov The azide group and the phenyl ring can also participate in various non-covalent interactions. Molecular dynamics simulations could be employed to study the behavior of this compound in different solvents or its adsorption onto material surfaces, providing insights into its potential applications in materials science.
Ligand-Based Design Principles in Scaffold Modification
Ligand-based drug design is a crucial strategy in medicinal chemistry, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the analysis of molecules known to interact with a specific target to derive a pharmacophore model, which encapsulates the essential steric and electronic features required for biological activity.
In the context of this compound, the benzenesulfonamide (B165840) group is a well-established pharmacophore, notably for its ability to inhibit carbonic anhydrases by binding to the zinc ion in the active site. nih.gov The azidoethyl group offers a versatile handle for scaffold modification through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This reaction allows for the efficient and specific attachment of a wide variety of molecular fragments, enabling the systematic exploration of the chemical space around the core scaffold.
The principles of ligand-based design guide the selection of alkynes to be "clicked" with the azide. By analyzing the structure-activity relationships (SAR) of a series of synthesized analogs, computational models such as Quantitative Structure-Activity Relationship (QSAR) can be developed. nih.gov These models correlate molecular descriptors (e.g., hydrophobicity, electronic properties, and steric parameters) with biological activity, providing a predictive tool for designing new derivatives with improved potency or selectivity. For instance, the introduction of different aryl acetylenes to an azide-bearing benzenesulfonamide scaffold can significantly influence the inhibitory activity against different carbonic anhydrase isoforms. nih.gov
A hypothetical ligand-based design study on this compound could involve the generation of a library of virtual compounds by reacting the azide with a diverse set of alkynes. The properties of these virtual compounds can then be calculated and used to build a QSAR model based on existing data for similar benzenesulfonamide derivatives.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |
| Phenyl-triazole derivative | 328.37 | 2.5 | 95.0 | 50 |
| Cyclohexyl-triazole derivative | 334.44 | 3.1 | 95.0 | 120 |
| Carboxy-phenyl-triazole derivative | 372.37 | 2.1 | 132.1 | 25 |
Computational Elucidation of Intermolecular Binding Modes with Chemical Scaffolds
Understanding how this compound and its derivatives interact with biological targets at an atomic level is fundamental for rational drug design. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions, which are crucial for binding affinity.
For this compound derivatives, docking studies can elucidate the binding mode within the active site of enzymes like carbonic anhydrase. researchgate.net The sulfonamide group typically coordinates with the catalytic zinc ion, while the rest of the molecule extends into the active site cavity, forming interactions with surrounding amino acid residues. The modifications introduced via the azide group can be designed to optimize these secondary interactions, leading to higher affinity and selectivity.
For example, docking studies of benzenesulfonamide-based imine compounds with DNA have shown that the sulfonamide oxygen atoms can form hydrogen bonds with nucleotides in the minor groove. nih.gov Similar interactions could be explored for derivatives of this compound with various biological macromolecules.
Table 2: Predicted Intermolecular Interactions from a Hypothetical Docking Study
| Ligand Derivative | Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| This compound | Carbonic Anhydrase II | His94, His96, His119, Thr199 | -7.5 |
| Phenyl-triazole derivative | Carbonic Anhydrase II | His94, His96, His119, Thr199, Gln92 | -8.9 |
| This compound | DNA (minor groove) | DG10, DG16 | -6.2 |
Potential Energy Surface (PES) Analysis of Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical transformations can be investigated using Potential Energy Surface (PES) analysis. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.gov By mapping the PES, one can identify stable molecules (minima), transition states (saddle points), and the energy barriers that separate them. researchgate.net
For this compound, PES analysis can be applied to study various aspects of its chemical behavior. For instance, the conformational landscape of the molecule can be explored to determine the relative energies of different spatial arrangements of its flexible side chain. nih.gov This is important as the conformation of the ligand can influence its binding to a receptor.
Furthermore, PES analysis is instrumental in understanding reaction mechanisms. For the CuAAC reaction, computational studies can map out the energy profile of the catalytic cycle, identifying the rate-determining step and providing insights into the factors that control the reaction's efficiency and regioselectivity. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are commonly employed to compute the energies of different molecular geometries on the PES. nih.gov The insights gained from PES analysis can guide the optimization of reaction conditions and the design of catalysts for more efficient synthesis of this compound derivatives.
Table 3: Hypothetical Energy Profile for a Reaction Step from PES Analysis
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials |
| Transition State | +15.2 | Energy barrier for the reaction |
| Intermediate | -5.7 | A meta-stable species formed during the reaction |
| Products | -20.1 | Final products of the reaction |
Applications of N 2 Azidoethyl Benzenesulfonamide in Advanced Chemical Research
N-(2-azidoethyl)benzenesulfonamide as a Core Building Block in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing both a reactive azide (B81097) and a stable sulfonamide moiety, establishes it as a significant building block for the synthesis of complex, biologically active molecules. The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate various biological targets. mdpi.com Its derivatives are explored for a wide range of therapeutic applications, including anticancer and antimicrobial agents. mdpi.comnih.gov
The azide group provides a reactive handle for a variety of chemical transformations. While its most prominent use is in cycloaddition reactions, it can also be converted into other functional groups, such as amines, allowing for the construction of diverse molecular architectures. The sulfonamide group, on the other hand, often serves as a crucial zinc-binding group in the design of enzyme inhibitors, notably for carbonic anhydrases. nih.govnih.gov The strategic incorporation of this compound allows synthetic chemists to introduce this key pharmacophore into a target molecule while retaining a reactive site (the azide) for further elaboration or conjugation. This dual functionality is instrumental in building libraries of complex molecules for drug discovery and chemical biology.
Central Role in Click Chemistry Methodologies
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions. The azide-alkyne cycloaddition is the premier example of a click reaction, and this compound, with its terminal azide, is an ideal substrate for these methodologies.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful reaction that regioselectively joins an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. researchgate.netbeilstein-journals.org This reaction is characterized by its high efficiency, mild reaction conditions (often performed in aqueous media), and broad functional group tolerance. beilstein-journals.orgglenresearch.com this compound serves as the azide component in these reactions, enabling the covalent linking of the benzenesulfonamide moiety to a wide array of alkyne-containing molecules. nih.gov
A significant application of this methodology is in the synthesis of carbonic anhydrase inhibitors. nih.govnih.gov In this context, the benzenesulfonamide group acts as the zinc-binding pharmacophore essential for inhibitory activity. The CuAAC reaction is used to connect this compound to various terminal alkynes, which introduce different "tail" moieties into the final molecule. This modular approach allows for the rapid generation of a library of compounds where the tail can be systematically varied to optimize potency and selectivity for different carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII). nih.gov
Table 1: Examples of CuAAC Reactions with this compound Analogues for Synthesizing Carbonic Anhydrase Inhibitors Data synthesized from studies on benzenesulfonamide-triazole hybrids.
| Alkyne Reactant | Catalyst System | Resulting Moiety | Target Application |
| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | 1-(phenyl)-4-substituted triazole | Carbonic Anhydrase Inhibition |
| 1-ethynyl-4-methylbenzene | Cu(I) salts | 1-(4-methylphenyl)-4-substituted triazole | Carbonic Anhydrase Inhibition |
| 1,6-heptadiyne | CuSO₄·5H₂O / Sodium Ascorbate | Bis-triazole linked structure | Dimeric Enzyme Inhibitors |
| Various aryl acetylenes | Cu(I)-mediated | 1-(substituted aryl)-4-substituted triazole | Selective Carbonic Anhydrase II Inhibitors nih.gov |
While CuAAC exclusively yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, producing 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.org This reaction is typically catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] complexes, and is effective for a broad range of primary and secondary azides reacting with terminal alkynes. organic-chemistry.orgnih.gov
The RuAAC reaction proceeds through a different mechanism than CuAAC, involving an oxidative coupling to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the 1,5-triazole product. organic-chemistry.orgresearchgate.net This method expands the synthetic toolbox, allowing for the creation of a different constitutional isomer from the same starting materials (azide and alkyne). The distinct spatial arrangement of the substituents in 1,5-triazoles compared to their 1,4-counterparts can significantly impact the biological activity and material properties of the resulting compounds, making RuAAC a valuable strategy for creating structural diversity in peptidomimetics and functional materials. mdpi.comrsc.org As a primary azide, this compound is a suitable substrate for this transformation, enabling the synthesis of N-(2-[1,5-disubstituted-1H-1,2,3-triazol-1-yl]ethyl)benzenesulfonamide derivatives.
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgkinxcdn.com The azide functional group is a cornerstone of bioorthogonal chemistry because it is small, metabolically stable, and virtually absent from most biological systems. wikipedia.orgnih.gov These properties make this compound an excellent tool for bioorthogonal ligation.
The compound can be incorporated into a larger biomolecule or probe, serving as a "chemical handle." This handle can then be selectively targeted with a complementary reactive partner, such as a strained cyclooctyne in a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC), or a phosphine reagent in a Staudinger ligation. wikipedia.orgnih.govwebsite-files.com The SPAAC reaction is particularly useful for live-cell imaging and labeling, as it avoids the cellular toxicity associated with the copper catalyst used in CuAAC. wikipedia.org By using this compound or its derivatives in this two-step approach, researchers can pre-tag molecules of interest and subsequently attach reporter groups like fluorophores or biotin for visualization and isolation from complex biological environments. kinxcdn.comresearchgate.net
Derivatization Strategies for Functional Chemical Materials
The derivatization of this compound, primarily through click chemistry, is a powerful strategy for creating functional chemical materials with tailored properties.
The 1,2,3-triazole ring formed via azide-alkyne cycloaddition is more than just a linker; it is a rigid, stable, and aromatic scaffold that can participate in hydrogen bonding and dipole-dipole interactions. When this compound is reacted with various alkynes, the resulting products feature a benzenesulfonamide group connected to a diverse "tail" group via this robust triazole scaffold. nih.govresearchgate.net
This modular "scaffold-linker-tail" design is exceptionally useful for chemical exploration, particularly in drug discovery. researchgate.net For instance, in the development of carbonic anhydrase inhibitors, the benzenesulfonamide is the constant "anchor" or zinc-binding group. The triazole serves as the scaffold that rigidly positions the variable tail group, allowing for a systematic investigation of the structure-activity relationship (SAR). nih.gov By synthesizing a library of compounds with different tail functionalities, researchers can fine-tune the inhibitor's properties, such as its selectivity for tumor-associated isoforms (hCA IX and XII) over cytosolic isoforms (hCA I and II), which is crucial for developing targeted anticancer therapies. nih.govresearchgate.net
Integration into Supramolecular Assemblies and Polymer Architecture
There is no available research that specifically details the integration of this compound into supramolecular assemblies or its use in defining polymer architecture. The benzenesulfonamide moiety is known to participate in hydrogen bonding, a key interaction in the formation of supramolecular structures. The azido group is a versatile functional handle for "click chemistry," a powerful tool for polymer modification and synthesis. However, no studies have been found that apply these principles directly using this compound.
Exploration in Advanced Materials Science, including Optical Properties
Detailed exploration of this compound in the field of advanced materials science, including the characterization of its optical properties, is not present in the current body of scientific literature. Research on the optical properties, such as absorption and emission spectra, of this specific compound has not been published.
Development of Chemical Probes and Tags
The development and application of this compound as a chemical probe or tag have not been reported in peer-reviewed literature. The presence of the azide group makes it theoretically suitable for bioorthogonal ligation reactions, a common strategy in the development of chemical probes. The benzenesulfonamide scaffold is a well-known pharmacophore, particularly for carbonic anhydrase inhibitors. This suggests a potential, yet unrealized, application in the design of probes for this class of enzymes.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for Azidoethyl Sulfonamide Transformations
Future research is intensely focused on creating more efficient and selective catalytic systems to transform the N-(2-azidoethyl)benzenesulfonamide molecule. The goal is to move beyond traditional methods to greener, more precise, and versatile synthetic routes.
Transition-Metal Catalysis: Significant progress is anticipated in the use of transition metals like rhodium, iridium, and ruthenium for C-H amination reactions. ibs.re.kracs.org These catalysts can enable the direct functionalization of C-H bonds, offering a more atom-economical approach compared to conventional methods that require pre-functionalized starting materials. ibs.re.kracs.org For this compound, this could involve intramolecular reactions where the azide (B81097) group is converted into a nitrene intermediate, which is then directed by the catalyst to form new C-N bonds within the molecule or with other substrates. Iridium(III) catalysts, in particular, have shown promise for C-H amidation under exceptionally mild conditions, a direction that will likely be explored further. ibs.re.kr
Photocatalysis: Visible-light photocatalysis represents a frontier in sulfonamide chemistry. rsc.orgrsc.org This approach uses light energy to generate highly reactive intermediates, such as sulfonamidyl or sulfonyl radicals, under ambient conditions. rsc.orgnih.gov Future systems may use photocatalysts to activate the azide group of this compound for cycloadditions or to functionalize the benzenesulfonyl group. This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. rsc.org Research into novel photocatalytic strategies could unlock new reaction pathways, such as the direct coupling of the sulfonamide moiety with a wide array of amines and other nucleophiles. rsc.org
Table 1: Comparison of Emerging Catalytic Systems
| Catalytic System | Key Advantages | Potential Transformation of this compound |
| Transition-Metal Catalysis (Rh, Ir) | High selectivity, direct C-H functionalization, atom economy. ibs.re.kracs.orgrsc.org | Intramolecular cyclization, intermolecular C-N bond formation. |
| Photocatalysis | Mild reaction conditions (room temp, visible light), green chemistry, generation of radical intermediates. rsc.orgnih.gov | Novel cycloadditions, functionalization of the aryl ring, hydroamination. rsc.org |
| Copper-Catalyzed Reactions | Versatility in azide chemistry (e.g., CuAAC), direct azidation of C-H bonds. mdpi.com | "Click" reactions for bioconjugation, synthesis of triazole-containing derivatives. |
Integration into High-Throughput Screening and Combinatorial Chemistry Platforms
The structure of this compound is ideally suited for modern drug discovery platforms that rely on the rapid synthesis and screening of large compound libraries.
The azide group is a key enabler for combinatorial chemistry through its utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This reaction is highly efficient, specific, and biocompatible, making it perfect for generating large libraries of compounds. combichemistry.com By reacting this compound with a diverse array of terminal alkynes, researchers can rapidly create a multitude of derivatives. Each derivative retains the core benzenesulfonamide (B165840) structure while displaying a different functional group introduced via the newly formed triazole ring.
These libraries can then be subjected to High-Throughput Screening (HTS) to identify compounds with specific biological activities. combichemistry.comnih.gov For example, libraries derived from this compound could be screened against targets like carbonic anhydrases, kinases, or bacterial enzymes, leveraging the known pharmacological potential of the sulfonamide scaffold. researchgate.netekb.eg The modular nature of this approach allows for the systematic exploration of structure-activity relationships (SAR), accelerating the identification of promising lead compounds for drug development.
Advanced Computational Modeling for Predictive Synthesis and Reactivity Profiles
Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and the properties of molecules, thereby reducing the need for trial-and-error experimentation.
Predictive Synthesis: For this compound, computational models can predict the feasibility and outcomes of the novel catalytic transformations described earlier. By modeling the frontier orbital energies of reactants and the energy profiles of catalytic cycles, researchers can pre-screen potential catalysts and reaction conditions to identify those most likely to succeed. mit.edupatsnap.com This approach saves significant time and resources.
Reactivity and Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to forecast the physicochemical properties and biological activities of derivatives of this compound. nih.govnih.gov By analyzing topological indices and other molecular descriptors, these models can predict properties like solubility, melting point, and binding affinity to biological targets. nih.govnih.gov Such predictive power is crucial for rationally designing compounds with desired drug-like characteristics and for prioritizing synthetic efforts on molecules with the highest probability of success.
Table 2: Applications of Computational Modeling
| Modeling Technique | Application to this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling catalytic reaction pathways. | Reaction feasibility, transition state energies, product selectivity. |
| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physical properties. nih.govnih.gov | Melting point, formula weight, solubility. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to protein active sites. | Binding affinity, interaction patterns, potential as an inhibitor. |
Expansion of Applications in Next-Generation Chemical Technologies
The unique properties of this compound pave the way for its use in a range of advanced technological applications beyond traditional medicinal chemistry.
Chemical Biology Probes: The azide handle allows for the straightforward attachment of fluorophores, biotin tags, or other reporter molecules via click chemistry. This would enable the use of this compound derivatives as probes to study biological systems, for example, to identify the protein targets of sulfonamide drugs within living cells.
Bioconjugation and Drug Delivery: The ability to "click" this molecule onto larger biomolecules, such as proteins, antibodies, or nucleic acids, opens up possibilities in targeted drug delivery. A sulfonamide-based drug could be conjugated to a tumor-targeting antibody, ensuring that the therapeutic agent is delivered specifically to cancer cells, thereby increasing efficacy and reducing side effects.
Advanced Materials: The benzenesulfonamide moiety can be incorporated into polymers to modify their properties. By using this compound as a monomer or a functionalizing agent in polymerization reactions (via the azide group), new materials with tailored thermal stability, conductivity, or drug-eluting capabilities could be developed.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-azidoethyl)benzenesulfonamide, and what reaction conditions are critical for high yield?
- Methodology : The compound is synthesized via nucleophilic substitution of a bromoethyl intermediate with sodium azide (NaN₃). For example, N-(2-bromoethyl)benzenesulfonamide is reacted with NaN₃ in a polar solvent (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. The reaction requires strict moisture control and inert conditions to prevent azide decomposition .
- Critical Conditions :
- Solvent polarity to stabilize intermediates.
- Temperature control to avoid exothermic side reactions.
- Purification via column chromatography to remove unreacted azide salts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Key Techniques :
- FTIR : The azide group (N₃) shows a strong asymmetric stretch at 2099 cm⁻¹ , while sulfonamide S=O stretches appear at 1150–1250 cm⁻¹ .
- ¹H NMR : Protons adjacent to the azide group (CH₂N₃) resonate at δ 3.4–3.6 ppm , and sulfonamide aromatic protons appear as a multiplet at δ 7.5–7.9 ppm .
- HRMS : A molecular ion peak at m/z corresponding to [M+H]⁺ or [M+Na]⁺ confirms molecular weight.
Q. What are the primary research applications of this compound in current academic studies?
- Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or polymer functionalization .
- Polymer Science : Used as a monomer for conductive polymers (e.g., polypyrrole derivatives) due to its electron-withdrawing sulfonamide group .
- Biochemical Probes : Explored as a photoaffinity label or inhibitor in enzyme studies due to sulfonamide’s affinity for active sites .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to mitigate risks associated with azide instability?
- Risk Mitigation Strategies :
- Temperature Control : Maintain reactions below 80°C to prevent explosive azide decomposition.
- Inert Atmosphere : Use nitrogen/argon to exclude moisture and oxygen .
- Workup Protocols : Quench excess NaN₃ with saturated NaHCO₃ before extraction to minimize residual azide.
- Yield Optimization :
- Use a 1.2:1 molar ratio of NaN₃ to bromoethyl precursor to drive the reaction to completion.
Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be addressed?
- Challenges :
- Matrix Interference : Overlapping HPLC/UV peaks with byproducts (e.g., unreacted azide or sulfonamide derivatives).
- Azide Reactivity : Degradation during analysis under high-temperature GC conditions.
- Solutions :
- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) and monitor at 254 nm.
- Derivatization : Convert azide to a stable triazole via CuAAC before GC-MS analysis .
Q. How should conflicting biological activity data for this compound derivatives be interpreted and resolved?
- Data Contradiction Analysis :
- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for cytotoxicity thresholds .
- Structural Modifications : Test derivatives with varying substituents (e.g., electron-withdrawing groups on the benzene ring) to isolate SAR trends.
- Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of solubility limits.
- Resolution Workflow :
Replicate assays in triplicate.
Cross-validate using orthogonal methods (e.g., enzymatic inhibition vs. cellular viability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
